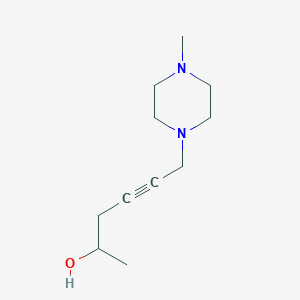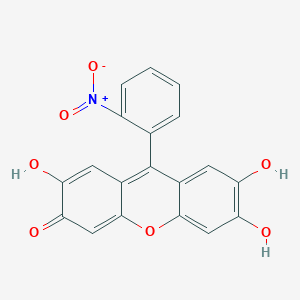
2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide
Overview
Description
2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide (HMBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMBP is a hydrazide derivative of 2-hydroxypropanoic acid and 2-methoxybenzaldehyde. Its molecular formula is C11H14N2O3, and its molecular weight is 226.24 g/mol.
Mechanism of Action
The mechanism of action of 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and inflammation. 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and reduction of inflammation. 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide in lab experiments is its potential therapeutic applications in various fields of medicine. 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a potential candidate for drug development. One limitation of using 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and bioavailability for its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide in animal models and humans. Finally, the potential use of 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide in combination with other drugs or therapies should be explored.
Scientific Research Applications
2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In neuroprotection research, 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory research, 2-hydroxy-N'-(2-methoxybenzylidene)propanohydrazide has been shown to reduce inflammation and pain in animal models of arthritis.
properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)11(15)13-12-7-9-5-3-4-6-10(9)16-2/h3-8,14H,1-2H3,(H,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYLWWZTIUOGLU-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B3868241.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3868264.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[4-(2-methoxyphenyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3868294.png)



![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)
![4-{2-[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3868326.png)

![4-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3868339.png)
![6-chloro-2-(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B3868343.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3868346.png)